4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]

Catalog No.
S1532912
CAS No.
4162-45-2
M.F
C19H20Br4O4
M. Wt
632 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethan...

CAS Number

4162-45-2

Product Name

4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]

IUPAC Name

2-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol

Molecular Formula

C19H20Br4O4

Molecular Weight

632 g/mol

InChI

InChI=1S/C19H20Br4O4/c1-19(2,11-7-13(20)17(14(21)8-11)26-5-3-24)12-9-15(22)18(16(23)10-12)27-6-4-25/h7-10,24-25H,3-6H2,1-2H3

InChI Key

RVHUMFJSCJBNGS-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OCCO)Br)C2=CC(=C(C(=C2)Br)OCCO)Br

Synonyms

2,2’-[(1-Methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxy]]bis-ethanol; 2,2’-[Isopropylidenebis[(2,6-dibromo-p-phenylene)oxy]]di-ethanol; 2,2-Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]propane; 2,2-Bis[3,5-dibromo-4-(β-hydroxyethoxy)phenyl]propane

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OCCO)Br)C2=CC(=C(C(=C2)Br)OCCO)Br

The exact mass of the compound 4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol] (CAS 4162-45-2), commonly known as TBBPA-BHEE or BA-50, is a highly specialized reactive brominated flame retardant. Structurally, it consists of a tetrabromobisphenol A core etherified with two terminal primary aliphatic hydroxyl (hydroxyethyl) groups. This molecular architecture delivers a high bromine content (approximately 50% by weight) while providing highly reactive diol functionality. Unlike standard additive flame retardants, TBBPA-BHEE is designed to function as a covalent monomer or chain extender in step-growth polymerizations, permanently integrating fire resistance into the backbones of polyurethanes, polyesters, and epoxy resins without compromising the host material's mechanical integrity or optical properties [1].

Substituting TBBPA-BHEE with its parent compound, Tetrabromobisphenol A (TBBPA), or with non-reactive additive flame retardants critically compromises polymer synthesis and performance. Generic TBBPA possesses phenolic hydroxyl groups, which exhibit low nucleophilicity and high steric hindrance, making them sluggish and highly inefficient when reacted with isocyanates or carboxylic acids. This leads to incomplete polymerization, poor molecular weight build-up, and disruption of polyurethane phase segregation[1]. Furthermore, the unreacted phenolic protons in TBBPA are susceptible to oxidation, causing severe thermal discoloration (yellowing) during melt processing. Conversely, relying on additive brominated flame retardants results in physical mixing rather than covalent bonding, leading to inevitable surface blooming, leaching, and degradation of mechanical properties over time. TBBPA-BHEE’s primary aliphatic diols solve both issues by ensuring rapid, quantitative covalent integration and superior thermal stability[2].

Isocyanate Reactivity and Polyurethane Chain Extension Efficiency

In the synthesis of flame-retardant polyurethanes, the nucleophilicity of the hydroxyl groups dictates the efficiency of chain extension. TBBPA-BHEE features primary aliphatic hydroxyls that react rapidly and quantitatively with diisocyanates (such as MDI or dicyclohexylmethane-4,4'-diisocyanate) at standard curing temperatures. In contrast, the phenolic hydroxyls of baseline TBBPA require aggressive catalysis and higher temperatures, often resulting in premature chain termination. Quantitative formulation data demonstrates that TBBPA-BHEE can be incorporated at levels yielding 20–30% total bromine by weight while strictly maintaining an ideal stoichiometric isocyanate index of 0.95 to 1.2, ensuring the formation of high-molecular-weight, structurally sound polyurethane elastomers[1].

Evidence DimensionHydroxyl reactivity toward isocyanates
Target Compound DataPrimary aliphatic diol enables quantitative reaction at standard index 0.95-1.2
Comparator Or BaselineTBBPA (Phenolic diol causes sluggish reaction and incomplete chain extension)
Quantified DifferenceEnables targeted 20-30% wt bromine incorporation without disrupting polymer stoichiometry
ConditionsPolyurethane elastomer synthesis using cycloaliphatic or aromatic diisocyanates

Procurement of the hydroxyethyl ether derivative is mandatory for polyurethane manufacturers who require a true reactive chain extender rather than a disruptive additive.

Thermal Stability and Optical Clarity in High-Temperature Processing

The etherification of the bisphenol core in TBBPA-BHEE removes the labile acidic protons present in standard TBBPA. This structural modification dramatically shifts the thermal degradation onset and eliminates the formation of highly colored quinone byproducts during high-temperature processing. When utilized in clear resin systems, TBBPA-BHEE maintains optical transparency and resists thermal yellowing, whereas unmodified TBBPA rapidly discolors under identical oxidative and thermal stress. This stability allows TBBPA-BHEE to be utilized in optically clear polyurethanes and high-end coatings where both stringent fire safety and visual transparency are absolute requirements [1].

Evidence DimensionResistance to thermal discoloration and oxidation
Target Compound DataEtherified structure blocks quinone formation, maintaining optical clarity
Comparator Or BaselineTBBPA (Phenolic structure is highly prone to oxidative yellowing/browning)
Quantified DifferenceComplete elimination of phenolic-driven thermal discoloration during melt processing
ConditionsHigh-temperature resin curing and melt processing

Essential for buyers formulating transparent or light-colored flame-retardant plastics, coatings, and medical devices where thermal yellowing is a critical failure mode.

Polymer Matrix Permanence and Elimination of Surface Blooming

Additive flame retardants are notorious for migrating out of polymer matrices over time—a phenomenon known as blooming—which degrades both the mechanical properties of the plastic and its long-term fire resistance, while also posing environmental leaching hazards. Because TBBPA-BHEE acts as a reactive monomer, it forms stable covalent ether or urethane linkages within the polymer backbone. Comparative life-cycle assessments show that reactive flame retardants like TBBPA-BHEE exhibit near-zero migration under thermal aging and solvent exposure, whereas traditional additive brominated compounds can exhibit significant mass loss and surface accumulation. This permanence is critical for compliance with strict environmental and durability standards in electronics and construction materials [1].

Evidence DimensionFlame retardant migration (blooming) over time
Target Compound DataCovalently bound with near-zero migration
Comparator Or BaselineAdditive brominated flame retardants (Physical mixture with high migration and leaching)
Quantified DifferencePermanent retention of flame retardancy and mechanical integrity without mass loss
ConditionsLong-term thermal aging and solvent exposure of thermoset polymers

Justifies the higher procurement cost of reactive monomers by ensuring long-term regulatory compliance and preventing mechanical degradation in the final product.

Flame-Retardant Polyurethane Elastomers and Foams

Directly leveraging its primary aliphatic diol functionality, TBBPA-BHEE is the optimal chain extender for synthesizing fire-resistant polyurethanes. It is specifically chosen over TBBPA when manufacturers need to maintain high molecular weight and precise isocyanate stoichiometry, particularly in optically clear or radiopaque medical-grade polyurethanes [1].

High-Performance Unsaturated Polyesters and Epoxy Resins

In the production of laminates for printed circuit boards and structural composites, TBBPA-BHEE is copolymerized into the resin backbone. Its use is mandated when the final product must resist thermal discoloration during soldering or curing, and where the blooming of additive flame retardants would cause delamination or electrical failure[2].

Durable Adhesives and Industrial Coatings

TBBPA-BHEE is utilized in specialized adhesives and coatings that require permanent, non-leaching fire resistance. The covalent integration ensures that the flame retardant does not migrate to the adhesive interface over time, preserving bond strength under harsh environmental aging conditions [3].

Physical Description

OtherSolid

XLogP3

6.1

Melting Point

107.0 °C

UNII

Y6AMX5NV4O

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4162-45-2

Wikipedia

2,2-bis(3,5-dibromo-4-(2-hydroxyethoxy)phenyl)propane

General Manufacturing Information

Textiles, apparel, and leather manufacturing
Ethanol, 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxy]]bis-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Dates

Last modified: 08-15-2023

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